molecular formula C3H3NO5 B14282990 Peroxide, nitro 1-oxo-2-propenyl CAS No. 157258-66-7

Peroxide, nitro 1-oxo-2-propenyl

Katalognummer: B14282990
CAS-Nummer: 157258-66-7
Molekulargewicht: 133.06 g/mol
InChI-Schlüssel: SFKRQQJZRXQGLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Peroxide, nitro 1-oxo-2-propenyl is a compound that contains both peroxide and nitro functional groups. It is known for its reactivity and potential applications in various fields, including chemistry, biology, and industry. The presence of both peroxide and nitro groups makes it a unique compound with distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, nitro 1-oxo-2-propenyl can be achieved through several methods. One common approach involves the reaction of allyl alcohol with n-butyllithium in the presence of chlorotrimethylsilane, followed by oxidation with oxalyl chloride and dimethyl sulfoxide . This method requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Peroxide, nitro 1-oxo-2-propenyl undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to amines under appropriate conditions.

    Substitution: Both the peroxide and nitro groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce amines.

Wissenschaftliche Forschungsanwendungen

Peroxide, nitro 1-oxo-2-propenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of peroxide, nitro 1-oxo-2-propenyl involves the chemical oxidation of cellular components. The peroxide group can generate reactive oxygen species, which can oxidize proteins, lipids, and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Peroxide, nitro 1-oxo-2-propenyl is unique due to the presence of both peroxide and nitro groups, which confer distinct reactivity and potential applications. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

157258-66-7

Molekularformel

C3H3NO5

Molekulargewicht

133.06 g/mol

IUPAC-Name

nitro prop-2-eneperoxoate

InChI

InChI=1S/C3H3NO5/c1-2-3(5)8-9-4(6)7/h2H,1H2

InChI-Schlüssel

SFKRQQJZRXQGLC-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OO[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.